molecular formula C16H13ClO4 B4883596 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No. B4883596
M. Wt: 304.72 g/mol
InChI Key: LTIHIVIWORJCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is not fully understood. However, it is known to inhibit the activity of certain enzymes such as histone deacetylases and matrix metalloproteinases. This inhibition can lead to changes in gene expression and alterations in cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels, and can therefore potentially be used as an anti-cancer agent. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate in lab experiments is its potent inhibitory activity against certain enzymes. This can be useful in studying the role of these enzymes in biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make interpretation of results more difficult.

Future Directions

There are several future directions for research on 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to optimize its structure for improved activity. Another area of interest is its potential as a tool compound for studying various biological processes. Future research can focus on identifying new targets for this compound and elucidating its mechanism of action. Additionally, studies can be conducted to determine its safety profile and potential for use in humans.

Synthesis Methods

The synthesis of 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has been achieved using various methods. One of the most common methods is the reaction of 4-chloro-2-methylphenol with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography. Other methods include the use of different catalysts and varying reaction conditions.

Scientific Research Applications

4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes and has been used in the development of new drugs. It has also been studied for its potential anti-cancer properties and has shown promising results in preclinical studies. Additionally, it has been used as a tool compound in the study of various biological processes.

properties

IUPAC Name

(4-chloro-2-methylphenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-10-8-11(17)6-7-12(10)21-16(18)15-9-19-13-4-2-3-5-14(13)20-15/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIHIVIWORJCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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